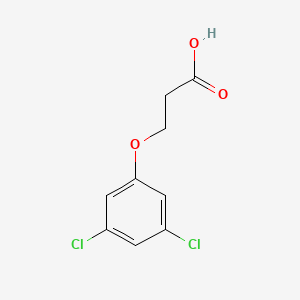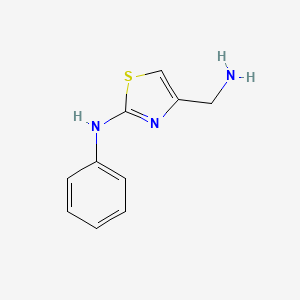![molecular formula C13H21N3O B3372952 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline CAS No. 937689-61-7](/img/structure/B3372952.png)
2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline
Descripción general
Descripción
“2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline” is a chemical compound that has been used as an intermediate in the synthesis of certain pharmaceuticals . It is also known by its IUPAC name, "2-ethoxy-4-(4-methyl-1-piperazinyl)aniline" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C13H21N3O/c1-3-17-13-10-11(4-5-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 . This indicates that the compound has a molecular weight of 235.33 . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 44-48°C . It is a powder at room temperature .Mecanismo De Acción
Target of Action
A structurally similar compound has been reported to target the protein s100b . The role of S100B protein is diverse, including regulation of protein phosphorylation, cell growth, and intracellular signal transduction.
Mode of Action
If it indeed targets S100B like its structurally similar compound, it might interact with this protein and modulate its activity .
Biochemical Pathways
If it interacts with S100B, it could potentially influence pathways where S100B is involved, such as the NF-kB pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
If it indeed interacts with S100B, it might influence the cellular processes where S100B is involved, such as cell growth and intracellular signal transduction .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline in lab experiments is its broad spectrum of activity against cancer, fungal, and viral infections. It is also relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one of the limitations of this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Direcciones Futuras
Several future directions for 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline research can be identified. One potential direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety in vivo. Additionally, this compound could be studied in combination with other anticancer, antifungal, or antiviral agents to determine if it has synergistic effects. Finally, this compound could be further investigated for its potential applications in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its synthesis method is efficient and reproducible, and it exhibits broad-spectrum activity against cancer, fungal, and viral infections. However, further studies are needed to elucidate its mechanism of action, toxicity profile, and optimal dosage. Several future directions for this compound research have been identified, which could lead to the development of more potent and selective compounds with diverse applications.
Aplicaciones Científicas De Investigación
2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antiviral activities. In particular, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective against several fungal and viral infections, including Candida albicans and herpes simplex virus.
Safety and Hazards
The safety information for “2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-5-3-2-4-12(13)14/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLCWCAHUOZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



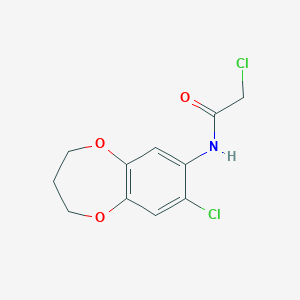
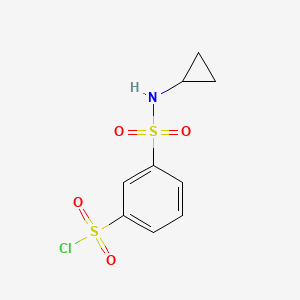

![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)
![6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3372889.png)

![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)


![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)
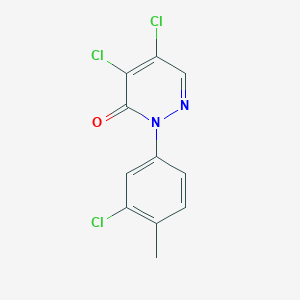
![4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B3372950.png)
